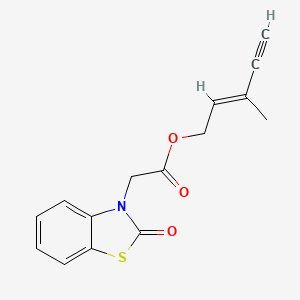![molecular formula C18H21NO2 B5367998 N-[2-(2-methoxyphenyl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B5367998.png)
N-[2-(2-methoxyphenyl)ethyl]-2-(2-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2-methoxyphenyl)ethyl]-2-(2-methylphenyl)acetamide, also known as methoxyacetylfentanyl, is a synthetic opioid that has gained attention for its potent analgesic effects. The compound is a derivative of fentanyl and is classified as a Schedule I controlled substance in the United States due to its high potential for abuse and dependence. Despite its legal status, methoxyacetylfentanyl has been the subject of scientific research aimed at understanding its mechanism of action and potential therapeutic applications.
作用機序
Methoxyacetylfentanyl acts as an agonist at mu-opioid receptors, which are responsible for mediating the analgesic effects of endogenous opioids such as endorphins and enkephalins. By binding to these receptors, N-[2-(2-methoxyphenyl)ethyl]-2-(2-methylphenyl)acetamidelfentanyl produces a range of effects, including pain relief, sedation, and euphoria. The compound also has the potential to produce respiratory depression, which can be life-threatening in cases of overdose.
Biochemical and Physiological Effects:
Methoxyacetylfentanyl produces a range of biochemical and physiological effects that are similar to those of other opioids. These effects include analgesia, sedation, respiratory depression, and pupillary constriction. The compound also has the potential to produce a range of adverse effects, including nausea, vomiting, constipation, and urinary retention. Long-term use of N-[2-(2-methoxyphenyl)ethyl]-2-(2-methylphenyl)acetamidelfentanyl can lead to tolerance, dependence, and addiction, making it a potentially dangerous substance for recreational use.
実験室実験の利点と制限
Methoxyacetylfentanyl has several advantages for use in laboratory experiments, including its high potency and selectivity for mu-opioid receptors. The compound is also relatively stable and can be synthesized in large quantities for use in pharmacological studies. However, the compound's high potential for abuse and dependence makes it difficult to study in human subjects, and its legal status as a Schedule I controlled substance limits its availability for research purposes.
将来の方向性
Despite the limitations associated with N-[2-(2-methoxyphenyl)ethyl]-2-(2-methylphenyl)acetamidelfentanyl, there are several potential future directions for research on this compound. One area of interest is the development of novel opioid analgesics that are more selective and less addictive than current treatments. Another area of research is the investigation of the compound's effects on other physiological systems, such as the immune system and the cardiovascular system. Finally, future studies may focus on the development of new methods for synthesizing N-[2-(2-methoxyphenyl)ethyl]-2-(2-methylphenyl)acetamidelfentanyl and other related compounds, with the goal of improving their pharmacological properties and reducing their potential for abuse and dependence.
合成法
Methoxyacetylfentanyl is typically synthesized using a multistep process that involves the reaction of fentanyl with various reagents. One common method involves the reaction of fentanyl with N-[2-(2-methoxyphenyl)ethyl]-2-(2-methylphenyl)acetamidel chloride in the presence of a base catalyst to form the desired compound. This synthesis method has been optimized for high yield and purity, allowing for the production of large quantities of N-[2-(2-methoxyphenyl)ethyl]-2-(2-methylphenyl)acetamidelfentanyl for research purposes.
科学的研究の応用
Methoxyacetylfentanyl has been the subject of numerous scientific studies aimed at understanding its pharmacological properties and potential therapeutic uses. One area of research has focused on the compound's analgesic effects, which are thought to be mediated through its binding to mu-opioid receptors in the brain and spinal cord. Other studies have investigated the compound's potential as a treatment for opioid addiction, as well as its effects on respiratory function and other physiological parameters.
特性
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-2-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-14-7-3-4-9-16(14)13-18(20)19-12-11-15-8-5-6-10-17(15)21-2/h3-10H,11-13H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBVMDWPUVQXRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NCCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-acetylphenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5367922.png)
![2-butyl-6-(2-furylmethylene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5367930.png)
![1-benzyl-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5367949.png)
![2-(4-fluorophenyl)-4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine](/img/structure/B5367955.png)
![4-[(isopropyl{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)carbonyl]phenyl acetate](/img/structure/B5367958.png)


![2-(4-methoxyphenoxy)-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5367973.png)
![4-chloro-N-[3-(N-hexanoylethanehydrazonoyl)phenyl]benzamide](/img/structure/B5367979.png)
![5-(1H-benzimidazol-1-ylmethyl)-N-[2-(2,5-dimethylphenyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5368004.png)
![2-{2-[4-(1-piperidinylmethyl)phenyl]vinyl}quinoline](/img/structure/B5368015.png)
![3,5-dimethoxy-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B5368018.png)
![N,N-dimethyl-7-(3-phenylpropanoyl)-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5368020.png)
![4-benzyl-3-ethyl-1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepan-5-one](/img/structure/B5368025.png)